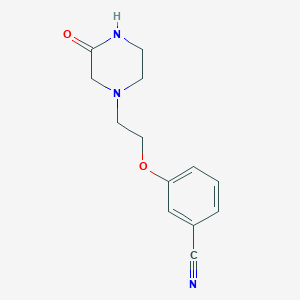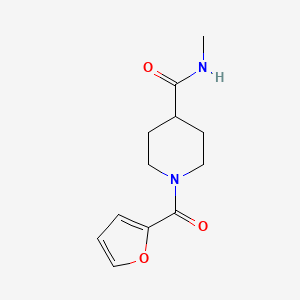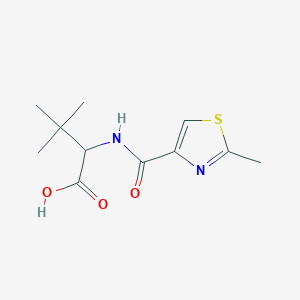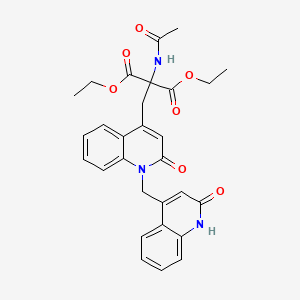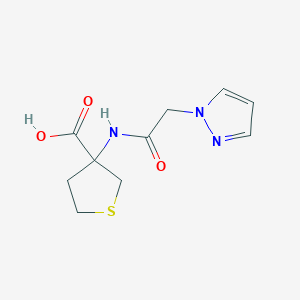
3-(2-(1h-Pyrazol-1-yl)acetamido)tetrahydrothiophene-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-(1h-Pyrazol-1-yl)acetamido)tetrahydrothiophene-3-carboxylic acid is a heterocyclic compound that contains both pyrazole and thiophene rings
Preparation Methods
The synthesis of 3-(2-(1h-Pyrazol-1-yl)acetamido)tetrahydrothiophene-3-carboxylic acid typically involves multi-step reactions. One common synthetic route includes the cyclocondensation of a pyrazole derivative with a thiophene precursor under controlled conditions. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the formation of the desired product . Industrial production methods may employ similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity .
Chemical Reactions Analysis
3-(2-(1h-Pyrazol-1-yl)acetamido)tetrahydrothiophene-3-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced thiophene derivatives.
Scientific Research Applications
3-(2-(1h-Pyrazol-1-yl)acetamido)tetrahydrothiophene-3-carboxylic acid has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Mechanism of Action
The mechanism of action of 3-(2-(1h-Pyrazol-1-yl)acetamido)tetrahydrothiophene-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes .
Comparison with Similar Compounds
3-(2-(1h-Pyrazol-1-yl)acetamido)tetrahydrothiophene-3-carboxylic acid can be compared with other similar compounds, such as:
Pyrazole derivatives: These compounds share the pyrazole ring and exhibit similar reactivity and biological activities.
Thiophene derivatives: Compounds containing the thiophene ring also show comparable chemical properties and applications.
Indole derivatives: Although structurally different, indole derivatives have similar biological activities and are used in drug development.
The uniqueness of this compound lies in its combined pyrazole and thiophene rings, which provide a versatile platform for chemical modifications and potential therapeutic applications .
Properties
Molecular Formula |
C10H13N3O3S |
|---|---|
Molecular Weight |
255.30 g/mol |
IUPAC Name |
3-[(2-pyrazol-1-ylacetyl)amino]thiolane-3-carboxylic acid |
InChI |
InChI=1S/C10H13N3O3S/c14-8(6-13-4-1-3-11-13)12-10(9(15)16)2-5-17-7-10/h1,3-4H,2,5-7H2,(H,12,14)(H,15,16) |
InChI Key |
LCQWZTHCUINIQW-UHFFFAOYSA-N |
Canonical SMILES |
C1CSCC1(C(=O)O)NC(=O)CN2C=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



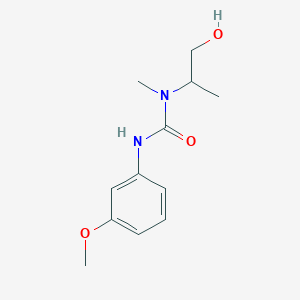
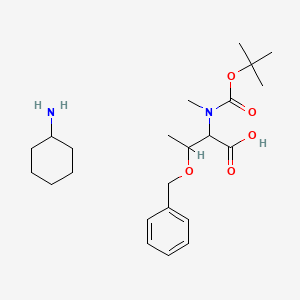
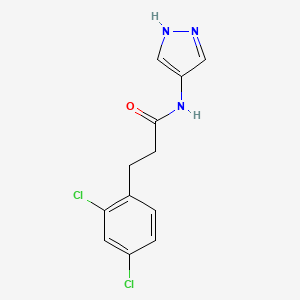
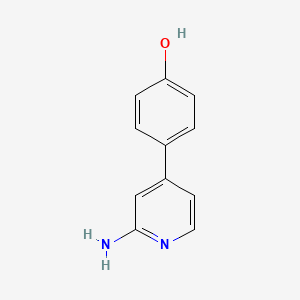
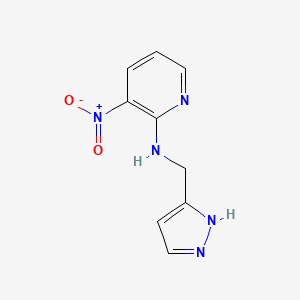
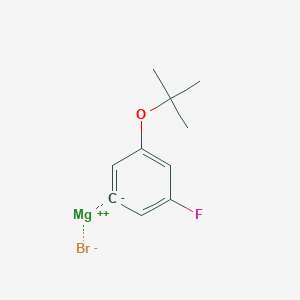
![5-Isopropyl-3-azabicyclo[3.1.0]hexan-2-one](/img/structure/B14896272.png)
